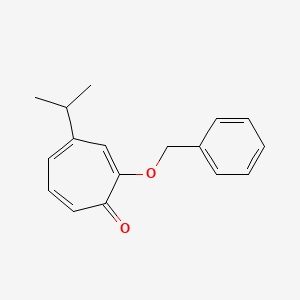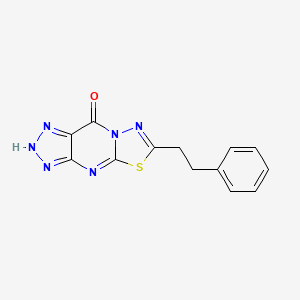
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical and biological properties due to their unique structures, which combine multiple heteroatoms and aromatic systems. These compounds are of significant interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one typically involves multi-step reactions starting from simpler precursors. Common synthetic routes may include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Formation of the Triazole Ring: This often involves azide-alkyne cycloaddition reactions.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学研究应用
Chemistry
In chemistry, 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of multiple heteroatoms and aromatic systems can interact with biological targets in unique ways.
Medicine
In medicinal chemistry, compounds like this compound are often investigated for their potential as therapeutic agents. They may serve as leads for the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用机制
The mechanism of action of 6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
6-(2-Phenylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one: can be compared with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
101324-39-4 |
|---|---|
分子式 |
C13H10N6OS |
分子量 |
298.33 g/mol |
IUPAC 名称 |
11-(2-phenylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C13H10N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16,18) |
InChI 键 |
BJDDBUNCDNENLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



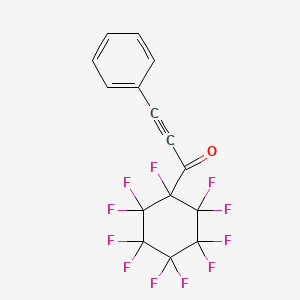
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)

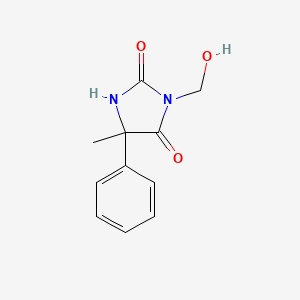
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)


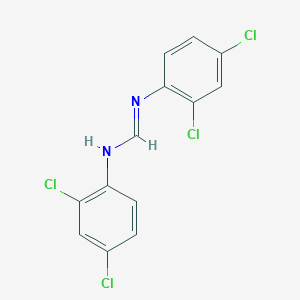

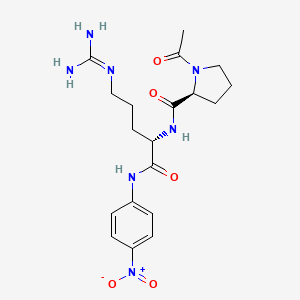
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)

